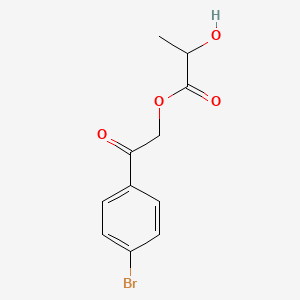

p-Bromophenacyl Lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-Bromophenacyl Lactate (PBL) is a brominated phenacyl lactate compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of ways, including as a reagent in organic synthesis and as a biochemical tool in laboratory experiments. PBL is a relatively new compound, and its full potential has yet to be realized.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Protection : Bromophenacyl bromide (BPB), a phospholipase A2 inhibitor, has shown significant antiulcer and cytoprotective activity against experimentally induced gastroduodenal lesions. BPB was found to inhibit gastric acid secretion and protect against chemically induced gastric and duodenal ulcers in rats (Tariq et al., 2006).

Inhibition of Adenylate Cyclase : BPB has been reported to irreversibly inhibit adenylate cyclase activity stimulated by various agents, suggesting its potential in biochemical studies focusing on cellular signaling pathways (O'Donnell & Howlett, 1991).

Neurophysiology : The phospholipase A2 (PLA2) inhibitor BPB was found to affect the induction and maintenance of long-term potentiation (LTP) in the hippocampal slice preparation, indicating its role in neural plasticity studies (Massicotte et al., 1990).

Cellular Calcium Dynamics : BPB has been shown to induce Ca2+ influx in human gingival fibroblasts, suggesting its utility in studies investigating cellular calcium signaling mechanisms (Ogata et al., 2002).

Enzyme Activity and Modification : BPB's reaction with phospholipase A2 from Naja naja naja leads to almost complete loss of enzymatic activity, pointing towards its use in enzymology and protein chemistry (Roberts et al., 1977).

Membrane Lipid Metabolism : BPB has been shown to strongly inhibit the elongation of endogenous fatty acids in brain mitochondria and microsomes, highlighting its potential in studies related to membrane lipid metabolism (Gan-Elepano & Mead, 1978).

Analytical Chemistry and Microbiology : BPB derivatives have been used in high-performance liquid chromatography for identifying mycobacteria and for the determination of low-molecular-weight straight-chain carboxylic acids in biological fluids, demonstrating its application in analytical and microbiological research (Butler et al., 1991; L'emeillat et al., 1981).

Pharmacology and Cell Death : BPB has been shown to promote cell death in various cell lines, involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2, which is important in pharmacological studies and understanding cell death mechanisms (Fuentes et al., 2003).

Wirkmechanismus

Target of Action

p-Bromophenacyl Lactate is a derivative of lactate, which plays a crucial role in energy metabolism and signaling in brain tissues . The primary targets of this compound are likely to be the same as those of lactate, including various enzymes and receptors involved in energy metabolism and epigenetic modifications .

Mode of Action

It is known that p-bromophenacyl bromide, a related compound, is used as a derivatization reagent that introduces a bromine atom into a drug molecule and its major metabolite . This process enables the element-selective detection and quantification based on the bromine signal . It is plausible that this compound might act in a similar way, altering the properties of its target molecules and affecting their interactions.

Biochemical Pathways

Lactate, from which this compound is derived, is involved in several biochemical pathways. It is the end product of glycolysis and can stimulate gene transcription through histone lysine lactylation . Lactate also plays a key role in the astrocyte-neuron lactate shuttle hypothesis, improving memory impairment, increasing cerebral blood flow, enhancing cerebral energy metabolism, reducing neurological deficits, and encouraging neural regeneration .

Pharmacokinetics

The related compound p-bromophenacyl bromide has been used in the quantitative metabolite profiling of carboxyl and phenolic hydroxyl group-containing pharmaceuticals in human plasma . This suggests that this compound might also be detectable in biological samples and could potentially be used in pharmacokinetic studies.

Result of Action

It has been observed that the inactivation of a toxin’s phospholipase activity by chemical modification with p-bromophenacyl bromide results in a significant decrease in the observed concomitant efflux of neurotransmitters and lactate dehydrogenase . This suggests that this compound might have similar effects.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the presence of divalent cations can increase the rate of synaptic blockade by a toxin when p-Bromophenacyl Bromide is used to inactivate the toxin’s phospholipase activity . Therefore, the action, efficacy, and stability of this compound might also be affected by the presence of certain ions or other environmental factors.

Eigenschaften

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)11(15)16-6-10(14)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSUTQDQHWMOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.